Ajmalidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,9R,10S,12S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-17,19,24H,3,8-9H2,1-2H3/t10-,11-,14-,15-,16?,17-,19+,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUFXYAXVHAFTF-YNSIMGNASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5=O)N3C1O)C6=CC=CC=C6N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H](C2C5=O)N3[C@@H]1O)C6=CC=CC=C6N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Structural Modification of Ajmalidine and Analogues
Advanced Synthetic Methodologies for Sarpagine-Ajmaline Type Alkaloids
Advanced synthetic methodologies for sarpagine-ajmaline type alkaloids focus on efficiently assembling the complex ring systems and controlling the stereocenters. uni-konstanz.deacs.orgnih.gov
Asymmetric Total Synthesis Strategies
Asymmetric total synthesis approaches are crucial for obtaining enantiomerically pure sarpagine-ajmaline alkaloids, which is essential for studying their biological activities and potential therapeutic applications. nih.govuni-konstanz.deacs.org A general approach to the synthesis of sarpagine (B1680780)/ajmaline (B190527) indole (B1671886) alkaloids has been developed utilizing an enantiospecific Pictet-Spengler reaction as a key step. acs.orgacs.orgfigshare.com This strategy often employs chiral starting materials, such as D-(+)-tryptophan, to establish the correct stereochemistry early in the synthesis. acs.org Another key transformation in some asymmetric syntheses is the stereocontrolled oxyanion-Cope rearrangement, which can facilitate the formation of the core structure with high diastereoselectivity. acs.org Photocatalytic nitrogen-centered radical cascade reactions have also been employed to assemble the tetrahydrocarbolinone skeleton, a common feature in these alkaloids, in an asymmetric fashion. sogang.ac.kr
Unified Approaches to Polycyclic Core Structures
Unified synthetic strategies aim to develop common synthetic routes that can lead to multiple members of the sarpagine-ajmaline family, as well as related alkaloids like those of the koumine (B8086292) type. uni-konstanz.denih.govdntb.gov.uanih.gov These approaches often involve the synthesis of a common intermediate that can be subsequently diversified to access different alkaloid skeletons. acs.orgnih.gov For instance, a unified strategy has been developed starting from a [5+2]-dipolar cycloaddition to construct a key tricycle intermediate. uni-konstanz.de Depending on the stereochemical configuration at C-16, this intermediate can serve as an entry point for synthesizing either sarpagine or ajmaline alkaloids. uni-konstanz.de Another unified approach involves a new Mannich-type cyclization to construct a key indole-fused azabicyclo[3.3.1]nonane common intermediate, which is central to the structures of sarpagine, ajmaline, and koumine type alkaloids. nih.govnih.gov
Rational Design and Synthesis of Ajmalidine Derivatives and Analogues
Rational design and synthesis of this compound derivatives and analogues are undertaken to explore the chemical space around the this compound scaffold, potentially leading to compounds with altered or improved properties.
Strategies for Structural Diversification and Novel Scaffold Generation
Strategies for structural diversification involve modifying the this compound structure to generate a library of related compounds. This can include alterations at various positions of the polycyclic core or the introduction of new functional groups. osti.govnih.gov Late-stage diversification of common advanced intermediates is a powerful strategy that allows access to a range of products from a single synthetic pathway. osti.gov This can involve reactions such as oxidative modifications, C-H bond functionalization, or the introduction of different substituents. osti.govnih.gov While not specific to this compound, general strategies for diversifying complex natural product scaffolds can be applied, including oxidative C-C bond cleavage or site-selective functionalization. osti.gov
Semisynthetic Route Exploration from Natural Precursors
Semisynthesis utilizes naturally occurring compounds as starting materials for the synthesis of other, often more complex, molecules. uniroma1.it This approach can be more efficient than total synthesis when the natural precursor is readily available and already possesses a significant portion of the desired structural complexity. uniroma1.it this compound itself is a natural product isolated from plants like Rauvolfia serpentina. nih.govscribd.com Semisynthetic routes to this compound derivatives or analogues could potentially start from this compound or other related sarpagine-ajmaline alkaloids isolated from plant sources. scribd.comresearchgate.net For example, dihydrosandwicine, a reduction product of this compound, has been shown to be identical to tetrahydrothis compound, illustrating a transformation from this compound. researchgate.net Semisynthesis is a common strategy in drug discovery to modify natural products for improved properties. uniroma1.itnih.gov
Structure-Activity Relationship (SAR) Investigations of this compound and Related Compounds
Structure-Activity Relationship (SAR) studies are conducted to understand how changes in the chemical structure of this compound and related compounds affect their biological activities. researchgate.net By synthesizing and testing a series of analogues with systematic structural modifications, researchers can identify key structural features responsible for specific activities. uni-konstanz.deresearchgate.net Although the provided search results mention the potential for SAR studies based on synthesized libraries of sarpagine alkaloids and the biological properties of ajmaline alkaloids, detailed SAR data specifically for this compound is limited within these results. researchgate.netuni-konstanz.deresearchgate.net However, the synthesis of diversified libraries of sarpagine and ajmaline alkaloids, including non-natural congeners, is explicitly mentioned as enabling further research on their SAR. uni-konstanz.de Studies on related alkaloids like ajmalicine (B1678821) and reserpine (B192253) have explored their multi-target directed ligand potential, providing insights into how structural features influence interactions with biological targets like cholinesterases, BACE-1, and MAO-B. nih.gov While this is not directly on this compound, it illustrates the type of investigations conducted within this alkaloid family.
Analysis of Ligand-Target Interactions via Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or target molecule. This method provides insights into the potential binding modes, affinities, and interactions between a small molecule like an alkaloid and a biological target, such as a protein. frontiersin.orgcreative-biostructure.commdpi.com Analyzing ligand-target interactions via molecular docking helps to understand the mechanism of action of a compound and can guide the design of new analogues with improved binding characteristics. frontiersin.orgmdpi.com
While specific molecular docking studies focusing solely on this compound were not extensively detailed in the search results, related indole alkaloids from Rauwolfia species, such as ajmalicine and reserpine, have been investigated using this approach. mdpi.comresearchgate.netnih.gov For example, molecular docking studies have been employed to explore the interaction of ajmalicine and reserpine with targets implicated in Alzheimer's disease, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), beta-secretase (BACE-1), and monoamine oxidase-B (MAO-B), as well as amyloid-beta (Aβ42) aggregation. mdpi.comresearchgate.netnih.gov These studies indicated strong binding of these alkaloids to the catalytic sites of the targets, providing a molecular basis for their observed inhibitory activities. mdpi.comresearchgate.netnih.gov
Molecular docking typically involves preparing the protein target and the ligand, followed by the docking simulation to predict binding poses and calculate docking scores, which estimate the binding affinity. jyoungpharm.org Analysis of the resulting complexes reveals key interactions such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts between the ligand and residues in the target's binding site. mdpi.comjyoungpharm.org
Computational Approaches in SAR Studies for Activity Prediction
Computational approaches play a crucial role in structure-activity relationship (SAR) studies and activity prediction for chemical compounds, including alkaloids like this compound and its analogues. thebts.orgcbcs.secsmres.co.ukmdpi.com These methods leverage the relationship between a compound's chemical structure and its biological activity to build models that can predict the activity of new or untested compounds. thebts.orgcbcs.secsmres.co.uk
SAR studies involve systematically modifying the molecular structure of compounds and evaluating the resulting changes in biological activity. cbcs.se Computational tools assist in this process by analyzing large datasets of compounds and their activities, identifying structural features associated with particular effects. thebts.orgcsmres.co.uk Quantitative structure-activity relationship (QSAR) models go further by developing mathematical relationships between molecular descriptors (numerical representations of chemical structure and properties) and biological activity. thebts.org
Various computational methods are employed in SAR studies and activity prediction, including data mining, machine learning algorithms, and statistical techniques. csmres.co.ukmdpi.com These methods can be used to organize compound datasets, identify structural alerts (molecular fragments associated with hazardous properties), and predict a compound's potential biological activity profile. thebts.orgcsmres.co.ukway2drug.com For instance, computational tools can predict the probability of a compound belonging to a class of "actives" for a given biological target. way2drug.com
Computational SAR studies can also involve the analysis of activity landscapes, which are graphical representations that relate chemical similarity to activity similarity. mdpi.com By visualizing and quantifying the topology of activity landscapes, researchers can gain insights into the SAR of a compound series and identify areas of structural space that are likely to yield compounds with desired activity profiles. mdpi.com
The application of computational approaches in SAR studies for this compound and its analogues would involve analyzing the structural variations among different derivatives and correlating them with observed biological activities (if such data were available and within the scope of this article). This could involve building predictive models based on existing data for ajmaline-type alkaloids or using methods like read-across to predict the activity of this compound based on the known activities of structurally similar compounds. thebts.org
Analytical Methodologies for Ajmalidine Isolation and Characterization
Extraction and Purification Techniques from Natural Sources
The initial and most critical stage in the study of Ajmalidine from its natural sources, such as Rauvolfia and Catharanthus species, is its efficient extraction and subsequent purification from a complex mixture of other alkaloids and plant metabolites.
The extraction of alkaloids, including this compound, is fundamentally dependent on the choice of solvent and the extraction technique employed. The principle lies in selecting a solvent that provides maximum solubility for the target compound while minimizing the co-extraction of undesirable substances. The efficiency of this process is influenced by several factors, including solvent polarity, temperature, pH, and extraction time.
Commonly used methods for alkaloid extraction include maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). Maceration involves soaking the plant material in a solvent for a period, while Soxhlet extraction provides a continuous process with a hot solvent, which can enhance efficiency. Modern techniques like UAE and MAE offer advantages such as reduced extraction time and lower solvent consumption.
The selection of solvent is paramount. Alkaloids are typically basic and are often extracted using acidified water or organic solvents like methanol (B129727), ethanol (B145695), or chloroform. The process often involves an acid-base treatment. The powdered plant material is first macerated in an acidic solution (e.g., 1% HCl) to convert the alkaloids into their salt form, which is soluble in water. The aqueous extract is then made alkaline (e.g., with NH4OH) to precipitate the free alkaloids, which can then be extracted into an organic solvent. Optimization involves testing various solvents and their aqueous mixtures to maximize the yield. For instance, studies on related compounds have shown that aqueous mixtures of ethanol or methanol often provide higher extraction yields for polar compounds compared to pure solvents.
Following crude extraction, the resultant mixture contains a multitude of alkaloids with similar chemical structures, necessitating advanced separation techniques for the isolation of pure this compound. Column chromatography is a foundational technique used for the initial fractionation of the crude extract. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and a carefully selected mobile phase gradient allows for the separation of compounds based on their polarity.
For more refined separation, techniques such as preparative High-Performance Liquid Chromatography (HPLC) are employed. This method offers higher resolution and is capable of isolating highly pure compounds from complex fractions obtained from initial column chromatography. Furthermore, specialized techniques like counter-current chromatography (CCC) offer an advantage by performing liquid-liquid separation without a solid support, which can prevent the irreversible adsorption and degradation of sensitive compounds. The selection of the appropriate two-phase solvent system is critical for successful separation in CCC.
Quantitative and Qualitative Analytical Techniques for this compound Profiling
Once extracts or purified fractions are obtained, a suite of analytical techniques is used to identify and quantify this compound. These methods provide detailed information on the presence, concentration, and structural integrity of the compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and other indole (B1671886) alkaloids. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, typically utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase.
A sensitive and reproducible RP-HPLC method has been established for the simultaneous quantification of ajmalicine (B1678821), ajmaline (B190527), and reserpine (B192253) in Rauvolfia serpentina. This method often employs a gradient elution using a binary mobile phase, such as a mixture of an acidic phosphate (B84403) buffer and acetonitrile, with detection commonly performed using a photodiode array (PDA) or UV detector at a wavelength of 254 nm. The use of Ultra-High-Performance Liquid Chromatography (UHPLC), which employs columns with smaller particle sizes, allows for faster analysis times and improved resolution. These HPLC methods are validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. For instance, one validated method reported an LOD of 12 µg/mL for ajmalicine.
Thin Layer Chromatography (TLC) and its high-performance version (HPTLC) are valuable tools for the rapid qualitative and quantitative analysis of this compound in plant extracts. These methods are cost-effective and allow for the simultaneous analysis of multiple samples.
For the analysis of this compound, HPTLC is typically performed on pre-coated silica gel 60 F254 plates. A key aspect of method development is the selection of an appropriate mobile phase to achieve good separation. A mobile phase consisting of toluene, ethyl acetate, and formic acid (e.g., in a 7:2:1 ratio) has been successfully used to separate this compound and Reserpine. After development, the plates are scanned using a densitometer at a specific wavelength, such as 268 nm, for quantification. The identification of this compound is confirmed by comparing its retardation factor (Rƒ) value and spectral data with that of a known standard. In one such system, Ajmalicine showed an Rƒ value of 0.85. HPTLC methods are validated according to ICH guidelines to ensure their accuracy and precision for routine quality control.
Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a powerful and highly sensitive technique for the definitive identification and quantification of this compound. This hyphenated technique provides not only retention time data from the chromatography but also mass-to-charge ratio (m/z) information, which is highly specific to the compound.
An Ultra-Performance Liquid Chromatography/Mass Spectrometry (UPLC-MS) method has been developed for the simultaneous quantification of ajmalicine, vindoline, catharanthine, and serpentine (B99607) in Catharanthus roseus. Detection is often carried out using electrospray ionization (ESI) in the positive ion mode with selected ion monitoring (SIM) for enhanced sensitivity.
For structural elucidation and confirmation, tandem mass spectrometry (MS/MS) is invaluable. In MS/MS analysis, a precursor ion corresponding to the [M+H]+ of this compound is selected and fragmented, producing a characteristic pattern of product ions that serves as a structural fingerprint. High-resolution mass spectrometry (HRMS) techniques, such as LC-Quadrupole Time-of-Flight MS (LC-Q-ToF-MS), provide highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its metabolites, which is crucial for unambiguous identification in complex biological matrices.
Spectroscopic Techniques for Structural Elucidation and Interaction Studies
The definitive identification and structural elucidation of complex natural products like this compound, an ajmaline-type indole alkaloid, rely on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity, stereochemistry, and higher-order structural organization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules, including complex alkaloids like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms, their connectivity, and their spatial relationships, which is crucial for confirming the intricate polycyclic structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to achieve an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule.
The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for each hydrogen atom in the molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the coupling constants (J) reveal the number and geometric relationship of adjacent protons. For a molecule as complex as this compound, significant signal overlap is common in the 1D spectrum, necessitating the use of 2D NMR techniques.
2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable.
COSY experiments identify protons that are coupled to each other, helping to map out spin systems within the molecule.
HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached.
HMBC reveals correlations between protons and carbons over two or three bonds, providing critical information for piecing together the molecular skeleton, especially in identifying quaternary carbons and linking different spin systems.
The complete assignment of the ¹H and ¹³C NMR spectra allows for the unequivocal confirmation of the this compound structure. The data presented for the closely related ajmaline serves as a reference for the expected chemical shifts and coupling patterns.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for the Ajmaline Skeleton Data based on the closely related alkaloid, ajmaline, and serves as a representative example.
| Position | δ ¹³C (ppm) | δ ¹H (ppm), Multiplicity, J (Hz) |
| 2 | 72.1 | 3.95, d, 10.4 |
| 3 | 51.5 | 2.15, m |
| 5 | 55.4 | 2.85, m; 1.85, m |
| 6 | 34.0 | 2.05, m; 1.50, m |
| 7 | 59.8 | 3.10, m |
| 8 | 133.0 | - |
| 9 | 121.7 | 7.10, d, 7.5 |
| 10 | 122.3 | 6.95, t, 7.5 |
| 11 | 129.8 | 6.80, t, 7.5 |
| 12 | 111.2 | 6.75, d, 7.5 |
| 13 | 145.1 | - |
| 14 | 34.5 | 1.90, m; 1.40, m |
| 15 | 36.8 | 2.25, m |
| 16 | 46.1 | 2.50, m |
| 17 | 76.5 | 4.15, s |
| 19 | 52.3 | 2.95, q, 7.2 |
| 20 | 40.1 | - |
| 21 | 67.3 | 1.65, d, 7.2 |
| N(a) | - | - |
| N(b) | - | - |
| C-Me | - | 0.90, t, 7.2 |
Application of Circular Dichroism (CD) and Transmission Electron Microscopy (TEM) in Molecular Aggregation Studies (as applied to related alkaloids)
Beyond the structure of a single molecule, understanding the interactions and potential for self-assembly or aggregation is crucial. Circular Dichroism (CD) and Transmission Electron Microscopy (TEM) are powerful complementary techniques used to study these phenomena in chiral molecules like alkaloids.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The indole moiety present in this compound and related alkaloids is a chromophore that gives rise to characteristic electronic transitions in the ultraviolet (UV) region. The CD spectra of indole alkaloids typically show distinct bands that are sensitive to the molecule's conformation and its electronic environment. biorxiv.org
When individual alkaloid molecules begin to aggregate or self-assemble, their spatial orientation becomes non-random. This intermolecular interaction can significantly alter the way the chromophores interact with polarized light, leading to substantial changes in the CD spectrum. biorxiv.org For instance, the formation of ordered aggregates can lead to the appearance of new, intense CD signals or a dramatic amplification of existing signals, a phenomenon known as exciton (B1674681) coupling. nih.gov By monitoring these spectral changes as a function of concentration, solvent, or temperature, CD can be used to study the thermodynamics and kinetics of the aggregation process, providing insights into the formation of dimers, oligomers, or larger assemblies. nih.govresearchgate.net
Transmission Electron Microscopy (TEM)
While CD spectroscopy provides information about molecular association in solution, Transmission Electron Microscopy (TEM) offers direct visualization of the morphology of the resulting aggregates. nih.gov TEM is a high-resolution imaging technique that uses a beam of electrons to create an image of a sample. For studying molecular aggregates, a sample of the alkaloid solution is typically applied to a support grid, stained with a heavy metal salt (like uranyl acetate) to enhance contrast, and dried before being placed under the electron beam.
TEM analysis can reveal the size, shape, and structure of the aggregates formed. It allows researchers to distinguish between different types of aggregates, such as amorphous clusters, ordered crystalline structures, or elongated fibrils. nih.gov For example, in studies of protein aggregation, TEM has been instrumental in visualizing the formation of amyloid fibrils, which are implicated in various diseases. This technique can provide morphological details that are inaccessible by solution-based spectroscopic methods. The combination of CD, which confirms the presence and chiral nature of aggregates in solution, with TEM, which visualizes their structure, provides a comprehensive understanding of the molecular aggregation pathways of complex alkaloids. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
